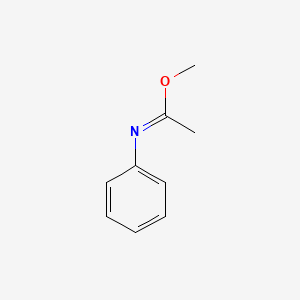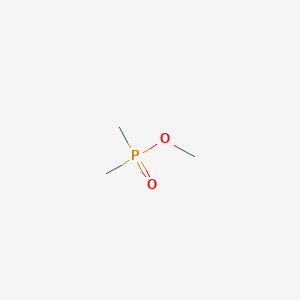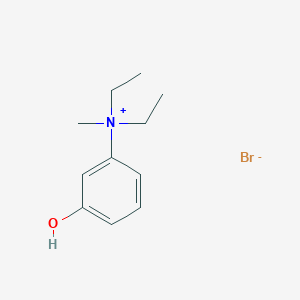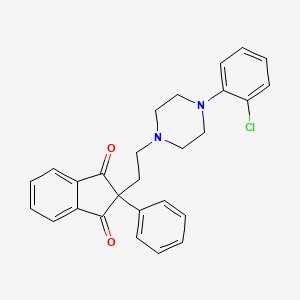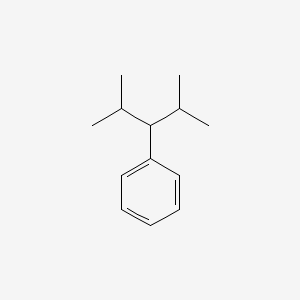
2,4-Dimethyl-3-phenylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-phenylpentane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon, specifically an alkane, characterized by the presence of a phenyl group attached to the third carbon of a pentane chain, which also has two methyl groups at the second and fourth positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylpentane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 2,4-dimethylpentane using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-3-phenylpentanol, 2,4-dimethyl-3-phenylpentanone, or 2,4-dimethyl-3-phenylpentanoic acid.
Reduction: Formation of simpler hydrocarbons such as 2,4-dimethylpentane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,4-Dimethyl-3-phenylpentane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-phenylpentane depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A simpler alkane without the phenyl group.
3-Phenylpentane: Lacks the additional methyl groups at the second and fourth positions.
2,4-Dimethyl-3-pentanone: Contains a carbonyl group instead of the phenyl group.
Uniqueness
2,4-Dimethyl-3-phenylpentane is unique due to its specific structure, which combines the stability of a branched alkane with the reactivity of a phenyl group.
Properties
CAS No. |
21777-84-4 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChI Key |
GKGTVJOYFGUPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




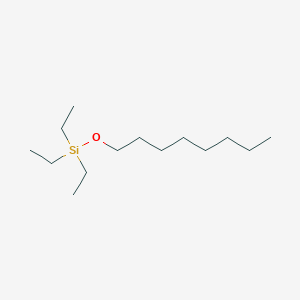
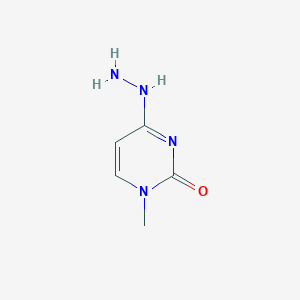
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

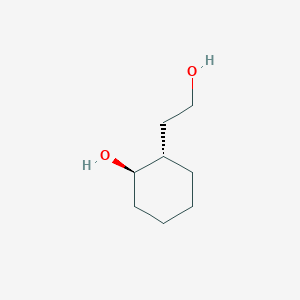
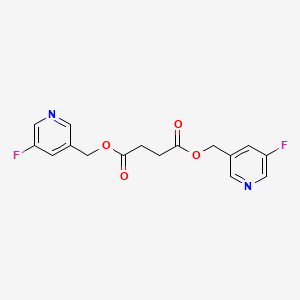
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
